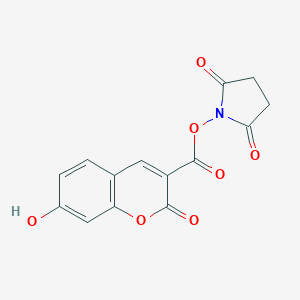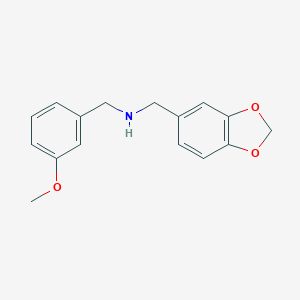
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide is a chemical compound with the molecular formula C11H8N4O4 It is characterized by the presence of a furan ring, a nitro group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(pyridin-3-yl)furan-2-carboxamide typically involves the nitration of 2-furancarboxamide followed by the introduction of the pyridinyl group. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for the nitration process. The subsequent steps may involve the use of reagents like pyridine and catalysts to facilitate the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of strong bases or acids as catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Furancarboxamide, 5-amino-N-3-pyridinyl-, while substitution reactions can introduce various functional groups onto the furan or pyridine rings .
Applications De Recherche Scientifique
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-nitro-N-(pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-N-(3-pyridinylmethyl)-2-furancarboxamide: Similar in structure but with a different substitution pattern on the pyridine ring.
2-Furancarboxamide, N-[(5-chloro-3-pyridinyl)methyl]-: Contains a chloro group instead of a nitro group.
Uniqueness
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
43151-33-3 |
|---|---|
Formule moléculaire |
C10H7N3O4 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
5-nitro-N-pyridin-3-ylfuran-2-carboxamide |
InChI |
InChI=1S/C10H7N3O4/c14-10(12-7-2-1-5-11-6-7)8-3-4-9(17-8)13(15)16/h1-6H,(H,12,14) |
Clé InChI |
ADYPJKNMIDVKIU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Key on ui other cas no. |
43151-33-3 |
Solubilité |
35 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)







